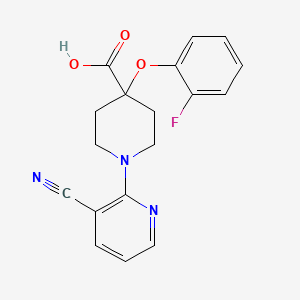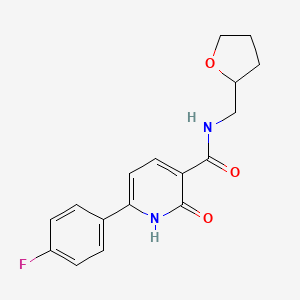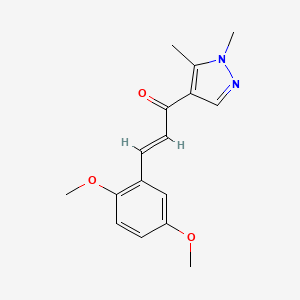
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPPC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPPC belongs to the class of piperidine carboxylic acids and is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of certain diseases.
作用机制
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid inhibits DPP-4 by binding to the active site of the enzyme. This prevents the breakdown of incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-4, this compound increases the levels of incretin hormones, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects
In addition to its effects on glucose regulation, this compound has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of 1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid as a research tool is its potency as a DPP-4 inhibitor. This makes it a useful tool for studying the role of DPP-4 in various physiological processes. However, this compound has some limitations as a research tool. Its low yield and complex synthesis method make it difficult to obtain in large quantities, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is its potential as a therapeutic agent for type 2 diabetes. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action and efficacy of this compound in vivo. Finally, research on the synthesis of this compound may lead to the development of more efficient and cost-effective methods of production.
合成方法
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis starts with the reaction of 2-fluorophenol with 3-bromo-2-cyanopyridine, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is then obtained after purification and isolation. The yield of this compound is typically around 50%.
科学研究应用
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been the subject of scientific research due to its potential therapeutic applications. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Inhibition of DPP-4 can lead to increased insulin secretion and improved glucose tolerance, making this compound a potential candidate for the treatment of type 2 diabetes.
属性
IUPAC Name |
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-5-1-2-6-15(14)25-18(17(23)24)7-10-22(11-8-18)16-13(12-20)4-3-9-21-16/h1-6,9H,7-8,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRATAOAZKEATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2F)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438578.png)
![N-(5-{[(2-furylmethyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5438591.png)

![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile](/img/structure/B5438601.png)
![2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 4-fluorobenzoate](/img/structure/B5438609.png)
![N-(2,5-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5438624.png)
![N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5438631.png)

![2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5438655.png)
![2-(1H-benzimidazol-2-yl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5438664.png)
![(3aS*,6aR*)-5-benzoyl-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5438668.png)
![1-(2-methoxyphenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5438678.png)
